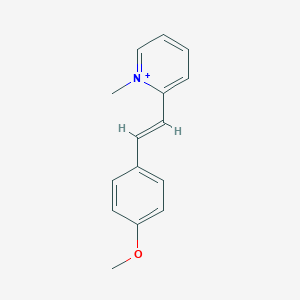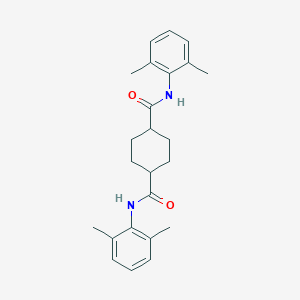
2-(4-Methoxystyryl)-1-methylpyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxystyryl)-1-methylpyridinium, also known as MPP+, is a chemical compound that has been extensively studied for its scientific research applications. It is a toxic compound that is commonly used in laboratory experiments to study the mechanisms of action and physiological effects of neurotoxins.
Scientific Research Applications
2-(4-Methoxystyryl)-1-methylpyridinium+ has been widely used as a neurotoxin to study the mechanisms of action and physiological effects of Parkinson's disease. It is also used to study the effects of other neurotoxins on the nervous system. 2-(4-Methoxystyryl)-1-methylpyridinium+ has been shown to selectively target and destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the development of Parkinson's disease-like symptoms.
Mechanism of Action
2-(4-Methoxystyryl)-1-methylpyridinium+ enters dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria. It inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This results in oxidative stress and the eventual death of dopaminergic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Methoxystyryl)-1-methylpyridinium+ include the selective destruction of dopaminergic neurons, a decrease in dopamine levels, and the development of Parkinson's disease-like symptoms. 2-(4-Methoxystyryl)-1-methylpyridinium+ has also been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Methoxystyryl)-1-methylpyridinium+ in lab experiments is its ability to selectively target dopaminergic neurons, making it a useful tool for studying Parkinson's disease. However, 2-(4-Methoxystyryl)-1-methylpyridinium+ is a toxic compound that requires careful handling and disposal. It also has limitations in terms of its ability to fully replicate the complex mechanisms of Parkinson's disease.
Future Directions
For 2-(4-Methoxystyryl)-1-methylpyridinium+ research include the development of more selective and less toxic neurotoxins and the use of 2-(4-Methoxystyryl)-1-methylpyridinium+ in drug discovery and the development of new treatments for Parkinson's disease.
Synthesis Methods
2-(4-Methoxystyryl)-1-methylpyridinium+ can be synthesized by the reaction of 4-methoxystyrene with methylpyridine under acidic conditions. This reaction results in the formation of 2-(4-Methoxystyryl)-1-methylpyridinium+ as a yellow crystalline powder.
properties
Product Name |
2-(4-Methoxystyryl)-1-methylpyridinium |
|---|---|
Molecular Formula |
C15H16NO+ |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium |
InChI |
InChI=1S/C15H16NO/c1-16-12-4-3-5-14(16)9-6-13-7-10-15(17-2)11-8-13/h3-12H,1-2H3/q+1/b9-6+ |
InChI Key |
SOZFNYJOEMCPLP-RMKNXTFCSA-N |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)OC |
SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)



![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)

![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)



